![molecular formula C10H10FNO3 B1335934 3-[(4-fluorobenzoyl)amino]propanoic Acid CAS No. 440341-64-0](/img/structure/B1335934.png)
3-[(4-fluorobenzoyl)amino]propanoic Acid
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Overview
Description
3-[(4-fluorobenzoyl)amino]propanoic Acid, also known as 4-(4-fluorophenyl)-4-oxobutanoic acid, is a compound with the molecular formula C10H9FO3 . It is a metabolite of haloperidol, a dopamine D2 receptor blocker . This compound is used in proteomics research .
Synthesis Analysis
The synthesis of this compound involves the reduction of 3-(4-fluorobenzoyl)propionic acid with an excess of tert-butylamine borane (TBAB) in the presence of AlCl3 . This process yields 4-(4-fluorophenyl)-1-butanol (87) in 63% yield for the synthesis of LM-1507 sodium salt .Molecular Structure Analysis
The molecular structure of 3-[(4-fluorobenzoyl)amino]propanoic Acid is represented by the molecular formula C10H10FNO3 . The molecular weight of this compound is 211.19 .Chemical Reactions Analysis
One of the chemical reactions involving this compound is its reduction with an excess of tert-butylamine borane (TBAB) in the presence of AlCl3 . This reaction yields 4-(4-fluorophenyl)-1-butanol (87), which is used in the synthesis of LM-1507 sodium salt .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-[(4-fluorobenzoyl)amino]propanoic Acid include a predicted melting point of 163.29°C , a predicted boiling point of 436.6°C at 760 mmHg , a predicted density of 1.3 g/cm3 , and a predicted refractive index of n20D 1.54 .Scientific Research Applications
Proteomics Research
This compound is utilized in proteomics research as a specialty product. It aids in the study of protein structure and function, particularly in the identification and quantification of proteins, as well as the characterization of their modifications and interactions .
Antimicrobial Agent Development
Derivatives of this compound have shown promise as scaffolds for developing antimicrobial candidates. They target multidrug-resistant bacterial and fungal pathogens, including ESKAPE group bacteria and drug-resistant Candida species .
Chemical Synthesis Studies
N-(4-FLUOROBENZOYL)-BETA-ALANINE is used in chemical synthesis research, particularly in the study of amide bond formation. Its applications extend to producing complex organic molecules, which are crucial in various synthetic pathways .
Hyperbranched Polymer Synthesis
The compound serves as a building block in the synthesis of aromatic hyperbranched polymers. These polymers have a wide range of applications due to their unique architecture, which results in unusual chemical and physical properties .
Drug Discovery and Synthesis
Its unique properties make it an intriguing component in drug discovery and synthesis. The compound’s versatility allows for exploration in various scientific studies, potentially leading to the development of new pharmaceuticals.
Antifungal Applications
Specific derivatives of this compound have been synthesized to exhibit substantial activity against Candida auris, a challenging fungal pathogen. This highlights its potential use in treating fungal infections .
ADME Characterization
The compound and its derivatives are subjected to in silico absorption, distribution, metabolism, and excretion (ADME) characterization. This helps in understanding their pharmacokinetic profiles, which is essential for drug development .
Safety And Hazards
The compound should be handled with care to avoid dust formation and contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound . The compound should be stored in a cool place, in a tightly closed container, and away from strong oxidizing agents .
properties
IUPAC Name |
3-[(4-fluorobenzoyl)amino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO3/c11-8-3-1-7(2-4-8)10(15)12-6-5-9(13)14/h1-4H,5-6H2,(H,12,15)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBOGHUSZFFYNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCC(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60392832 |
Source
|
Record name | 3-[(4-fluorobenzoyl)amino]propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60392832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-fluorobenzoyl)amino]propanoic Acid | |
CAS RN |
440341-64-0 |
Source
|
Record name | 3-[(4-fluorobenzoyl)amino]propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60392832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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